molecular formula C16H19N3O4 B2879067 N-(4-acetylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide CAS No. 868965-03-1

N-(4-acetylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

Cat. No.: B2879067
CAS No.: 868965-03-1
M. Wt: 317.345
InChI Key: LYSJLZOCVKWQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic chemical reagent intended for research applications. This compound features a 4-ethyl-2,3-dioxopiperazine ring, a structural moiety found in certain beta-lactam antibiotics such as piperacillin . In piperacillin, this group is known to enhance penetration into Gram-negative bacteria and reduce susceptibility to cleavage by some beta-lactamase enzymes, conferring activity against pathogens like Pseudomonas aeruginosa . Researchers may be interested in this compound for exploring structure-activity relationships, developing novel antimicrobial agents, or studying bacterial resistance mechanisms. The presence of the acetamide linkage and acetylphenyl group provides potential sites for further chemical modification. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary safety and stability tests before use.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-3-18-8-9-19(16(23)15(18)22)10-14(21)17-13-6-4-12(5-7-13)11(2)20/h4-7H,3,8-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSJLZOCVKWQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(4-Bromophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

  • Structural Difference : The 4-acetylphenyl group in the target compound is replaced with a 4-bromophenyl group.

Quinazoline-Sulfonyl Acetamides (Compounds 38–40)

  • Example : N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38).
  • Structural Difference : A quinazoline-sulfonyl group replaces the dioxopiperazine ring.
  • Activity : Demonstrated potent anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines (IC₅₀ < 10 µM) via the MTT assay .
  • Comparison : The dioxopiperazine in the target compound may offer improved metabolic stability compared to the sulfonyl-quinazoline core, which could influence pharmacokinetics.

FPR2 Agonists with Pyridazinone Cores

  • Example : N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.
  • Structural Difference: A pyridazinone ring replaces the dioxopiperazine.
  • Activity: Acts as a mixed FPR1/FPR2 ligand, inducing calcium mobilization and neutrophil chemotaxis at nanomolar concentrations .

Anti-Inflammatory Quinazolinone Acetamides

  • Example: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide.
  • Structural Difference: A quinazolinone core with an ethylamino side chain.

Tabulated Comparison of Key Analogs

Compound Name Core Structure Key Substituents Biological Activity Potency/IC₅₀ Reference
Target Compound Dioxopiperazine-acetamide 4-Acetylphenyl, 4-ethyl A2B adenosine receptor ligand* Not reported
N-(4-Bromophenyl) analog Dioxopiperazine-acetamide 4-Bromophenyl Unknown Not reported
Compound 38 Quinazoline-sulfonyl 4-Methoxyphenyl, pyrrolidinyl Anti-cancer IC₅₀ < 10 µM
FPR2 agonist (pyridazinone) Pyridazinone 4-Bromophenyl, methoxybenzyl FPR1/FPR2 agonist EC₅₀ ~50 nM
Anti-inflammatory quinazolinone Quinazolinone Ethylamino, phenyl Anti-inflammatory ED₅₀ ~0.1 mmol/kg

*Inferred from structural analogs in .

Mechanistic and Pharmacokinetic Insights

  • Receptor Specificity: The dioxopiperazine moiety in the target compound may interact with adenosine receptors (e.g., A2B) through hydrogen bonding, whereas pyridazinone or quinazoline derivatives target formyl peptide or kinase-related pathways .
  • Metabolic Stability : The ethyl group on the dioxopiperazine could reduce oxidative metabolism compared to N-alkyl substituents in anticonvulsant acetamides ().
  • Solubility : The acetyl group on the phenyl ring may balance lipophilicity, enhancing membrane permeability relative to bromophenyl or methoxyphenyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.